

ZQ-16 Application Notes and Protocols for In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. As a Gαi/o-coupled receptor, GPR84 activation by **ZQ-16** initiates a cascade of intracellular signaling events, making it a valuable tool for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the activity of **ZQ-16** and other GPR84 agonists.

Data Presentation

The following table summarizes the in vitro potency of **ZQ-16** in various functional assays.

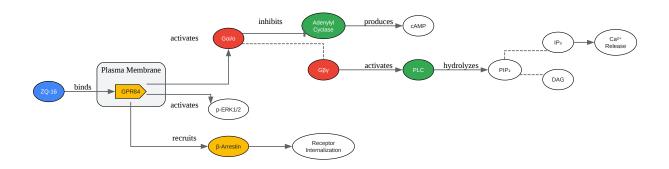


Assay Type	Cell Line	Parameter	ZQ-16 EC ₅₀ (μM)
Calcium Mobilization	HEK293 expressing GPR84 and Gα16	Intracellular Ca ²⁺ increase	0.139 - 0.213[1][2][3]
cAMP Accumulation Inhibition	HEK293 expressing GPR84	Inhibition of forskolin- stimulated cAMP	0.134[2]
β-Arrestin Recruitment	HEK293 expressing GPR84	β-Arrestin 2 recruitment	0.597[2]
ERK1/2 Phosphorylation	HEK293 expressing GPR84	Phosphorylation of ERK1/2	-

GPR84 Signaling Pathway Activated by ZQ-16

ZQ-16 binding to GPR84 primarily activates the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²+) from intracellular stores. Furthermore, GPR84 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. Independently of G protein coupling, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.





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ZQ-16 activated GPR84 signaling pathways.

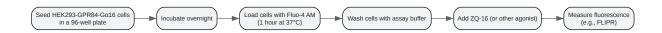
Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize **ZQ-16**.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation. The use of a promiscuous $G\alpha$ protein, such as $G\alpha 16$, can couple the $G\alpha i/o$ receptor to the calcium signaling pathway.

Experimental Workflow:



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Calcium mobilization assay workflow.



Materials:

- HEK293 cells stably co-expressing human GPR84 and Gα16
- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- 96-well black, clear-bottom tissue culture plates
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- **ZQ-16** stock solution (in DMSO)

Protocol:

- Seed HEK293-GPR84-Gα16 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. Just before use, dilute the Fluo-4 AM stock to a final concentration of 2 μM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.
- Aspirate the culture medium from the cell plate and add 100 μL of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 1 hour in the dark.
- Wash the cells twice with 100 μ L of Assay Buffer, leaving 100 μ L of buffer in each well after the final wash.
- Prepare serial dilutions of ZQ-16 in Assay Buffer at 2x the final desired concentration.
- Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

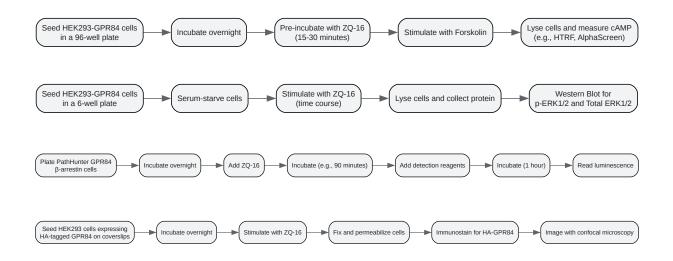


- Add 100 μL of the 2x **ZQ-16** dilutions to the corresponding wells.
- Immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3 minutes.
- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

cAMP Accumulation Inhibition Assay

This assay measures the ability of **ZQ-16** to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

Experimental Workflow:



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References



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